molecular formula C5H11ClN2O2 B1448183 3-Aminooxolane-3-carboxamide hydrochloride CAS No. 1427380-19-5

3-Aminooxolane-3-carboxamide hydrochloride

Cat. No.: B1448183
CAS No.: 1427380-19-5
M. Wt: 166.6 g/mol
InChI Key: RWJPTGICSXPQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminooxolane-3-carboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 g/mol . It is a hydrochloride salt form of 3-aminooxolane-3-carboxamide, which is a derivative of oxolane. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Aminooxolane-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be toxic if swallowed, in contact with skin, or if inhaled . They may cause serious eye damage and are suspected of damaging fertility or the unborn child . They may also cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminooxolane-3-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using amine hydrochlorides under mild conditions . The reaction can be carried out in a ball mill, where carboxylic acid is converted into acyl imidazole, followed by the addition of amine hydrochloride to form the desired carboxamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Aminooxolane-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of oxolane.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of 3-aminooxolane-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrrolidine-3-carboxamide hydrochloride
  • 3-Aminotetrahydrofuran-3-carboxamide hydrochloride
  • 3-Aminopiperidine-3-carboxamide hydrochloride

Uniqueness

3-Aminooxolane-3-carboxamide hydrochloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

IUPAC Name

3-aminooxolane-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4(8)5(7)1-2-9-3-5;/h1-3,7H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJPTGICSXPQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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